![molecular formula C20H25NO3 B12463396 N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine](/img/structure/B12463396.png)
N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine is a chemical compound with the molecular formula C20H25NO3 It is known for its unique structure, which includes a benzylphenoxy group attached to a propyl chain, further linked to a methylated beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine typically involves a multi-step process:
Formation of the Benzylphenoxy Intermediate: The initial step involves the reaction of benzyl chloride with phenol in the presence of a base such as sodium hydroxide to form benzylphenol.
Propylation: The benzylphenol is then reacted with 1-bromopropane under basic conditions to introduce the propyl chain, forming 3-(4-benzylphenoxy)propane.
Methylation and Beta-Alanine Introduction: The final step involves the reaction of 3-(4-benzylphenoxy)propane with methylated beta-alanine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes to alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide or amine groups replace the benzyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), Amines (NH2R)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-Chlorophenoxy)propyl]-N-Methyl-Beta-Alanine
- N-[3-(4-Methoxyphenoxy)propyl]-N-Methyl-Beta-Alanine
- N-[3-(4-Fluorophenoxy)propyl]-N-Methyl-Beta-Alanine
Uniqueness
N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine stands out due to its specific benzylphenoxy group, which imparts unique chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C20H25NO3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-[3-(4-benzylphenoxy)propyl-methylamino]propanoic acid |
InChI |
InChI=1S/C20H25NO3/c1-21(14-12-20(22)23)13-5-15-24-19-10-8-18(9-11-19)16-17-6-3-2-4-7-17/h2-4,6-11H,5,12-16H2,1H3,(H,22,23) |
InChI Key |
HSXNVULMYZGNGF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCOC1=CC=C(C=C1)CC2=CC=CC=C2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


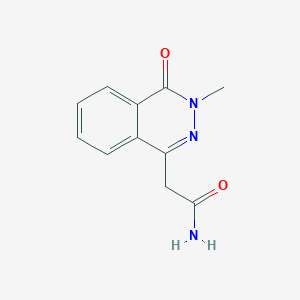
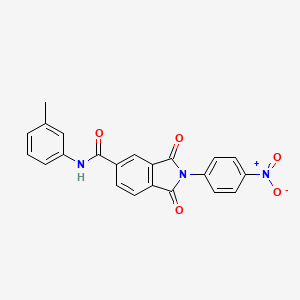
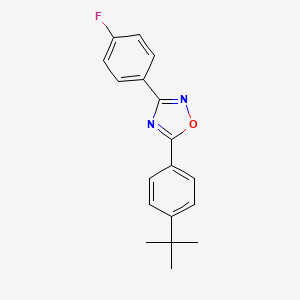
![2-{3-[4-oxo-3-(pyridin-4-yl)-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12463321.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12463332.png)
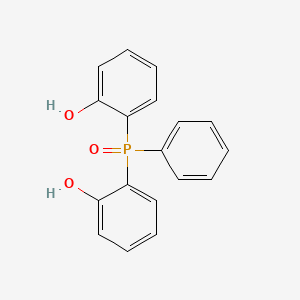
![1,1'-Bis[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]ferrocene](/img/structure/B12463340.png)
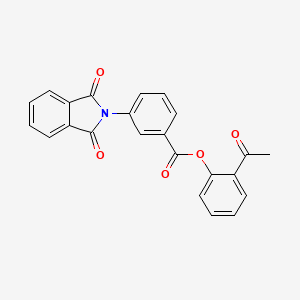
![N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B12463355.png)
![2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12463363.png)
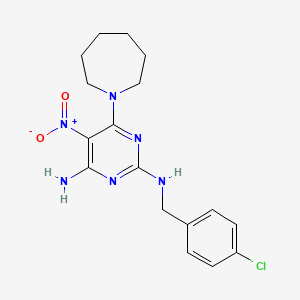
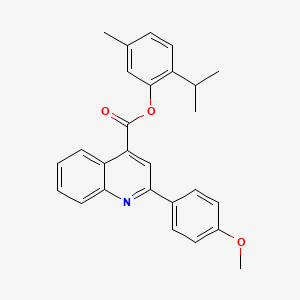
![3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B12463392.png)
![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.0^{2,6.0^{11,15]pentadeca-2,5,9-trien-7-one](/img/structure/B12463397.png)
